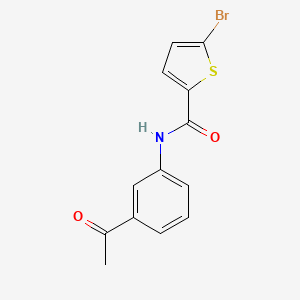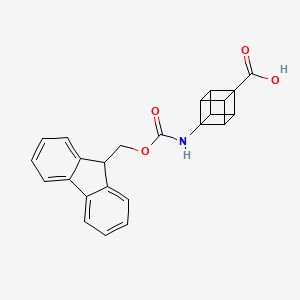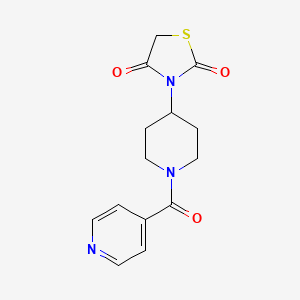
3-(1-异烟肼基哌啶-4-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” belongs to the family of thiazolidin-2,4-diones (TZD), which are five-membered heterocyclic compounds . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential . The synthesis of these compounds often involves environmentally unacceptable methods due to the utilization of various catalysts and organic solvents .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered, heterocyclic compound. Chemically, the thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The synthesis of thiazolidin-2,4-dione derivatives often involves a multi-component approach . For instance, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques . The synthesized compounds are often obtained in yields from 21.49% to 90.90% .科学研究应用
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial potential. Researchers have designed hybrid molecules by combining thiazolidine-2,4-dione with existing antibiotics, such as norfloxacin . These hybrids aim to enhance antibacterial effects and combat quinolone-resistant bacterial strains. Additionally, the thiazolidine-2,4-dione moiety contributes to anti-pathogenicity by preventing biofilm formation .
Antidiabetic Properties
The thiazolidine-2,4-dione scaffold has attracted interest in the field of diabetes research. Some derivatives containing a 1,3,4-thiadiazolyl group have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) , which plays a crucial role in glucose homeostasis. These compounds show promise as potential antidiabetic agents .
PPAR Agonism
Thiazolidine-2,4-dione derivatives interact with the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is involved in lipid metabolism and insulin sensitivity. Activation of PPARγ by thiazolidine-2,4-dione compounds can lead to improved insulin responsiveness and potential therapeutic benefits in diabetes management .
Antioxidant Activity
Researchers have explored the antioxidant properties of thiazolidine-2,4-dione derivatives. These molecules exhibit free radical scavenging activity, which could be relevant in preventing oxidative stress-related diseases .
未来方向
The development of alternative antimicrobial drug therapies and anticancer drugs is a major area of research . The exploration of thiazolidin-2,4-dione derivatives for their potential biological activities is a promising direction for future research . The use of environmentally friendly methods for their synthesis is also an important area of focus .
属性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-7-16(8-4-11)13(19)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBMQPBHMZLGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

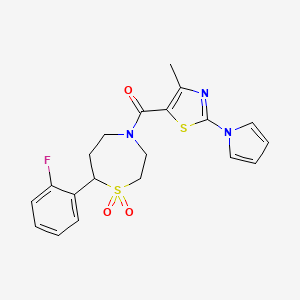
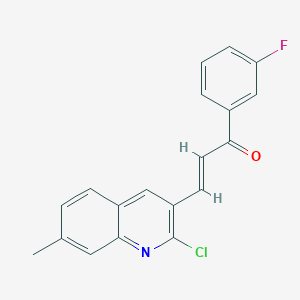
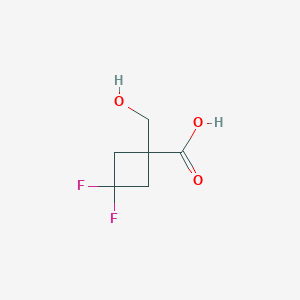
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)
![Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)
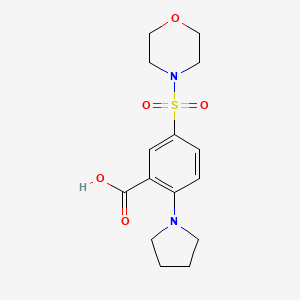
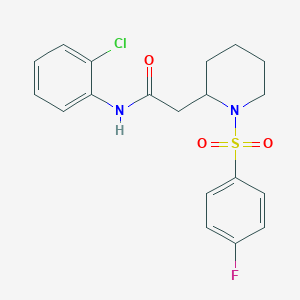
![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
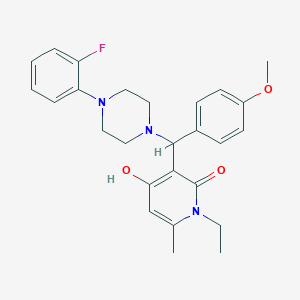
![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)


